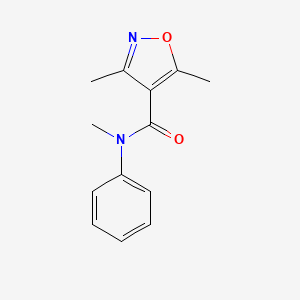

N,3,5-trimethyl-N-phenyl-4-isoxazolecarboxamide

Description

Properties

IUPAC Name |

N,3,5-trimethyl-N-phenyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9-12(10(2)17-14-9)13(16)15(3)11-7-5-4-6-8-11/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIOGYMESNYJBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,5-trimethyl-N-phenyl-4-isoxazolecarboxamide typically involves the reaction of 3,5-dimethylisoxazole-4-carboxylic acid with aniline in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N,3,5-trimethyl-N-phenyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the isoxazole ring or phenyl group are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted isoxazolecarboxamides.

Scientific Research Applications

Therapeutic Applications

-

Anti-inflammatory Properties :

- Research indicates that compounds similar to N,3,5-trimethyl-N-phenyl-4-isoxazolecarboxamide exhibit anti-inflammatory effects. For instance, studies have shown that derivatives of isoxazole can inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

- Antitumor Activity :

- Neurological Disorders :

- Antiviral Activity :

Synthesis Methodologies

The synthesis of this compound typically involves cycloaddition reactions between nitrile oxides and suitable dipolarophiles. This method allows for the efficient formation of the isoxazole ring while introducing various substituents that enhance biological activity.

Table 1: Synthesis Pathways

Case Studies

- Clinical Trials :

- Animal Models :

- Mechanistic Studies :

Mechanism of Action

The mechanism of action of N,3,5-trimethyl-N-phenyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The isoxazole ring and phenyl group play crucial roles in binding to the active sites of these targets, while the methyl groups can influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,3,5-trimethyl-N-phenyl-4-isoxazolecarboxamide with two categories of analogs: (1) imidazole carboxamides and (2) substituted isoxazolecarboxamides.

Comparison with Imidazole Carboxamides

Imidazole carboxamides, such as 5-(3,3-dimethyltriazeno)imidazole-4-carboxamide (DTIC, a known chemotherapeutic agent), share a carboxamide moiety but differ in their heterocyclic core. Key distinctions include:

| Property | This compound | 5-(3,3-Dimethyltriazeno)imidazole-4-Carboxamide |

|---|---|---|

| Core Structure | Isoxazole (O, N heteroatoms) | Imidazole (2 N heteroatoms) |

| Substituents | 3,5-dimethyl, N-phenyl | 3,3-dimethyltriazeno group |

| Electron Distribution | Polarized due to oxygen atom | Electron-rich from dual nitrogen atoms |

| Biological Activity | Underexplored (potential kinase inhibition) | DNA alkylation (antineoplastic activity) |

The imidazole derivatives exhibit pronounced antineoplastic effects due to DNA alkylation via triazeno groups, whereas the isoxazole analog’s activity remains speculative, likely modulated by its phenyl and methyl substituents .

Comparison with Substituted Isoxazolecarboxamides

The compound 4-Isoxazolecarboxamide, N-[[[[3,5-dichloro-4-[[2-[[3-(1H-imidazol-1-yl)propyl]amino]acetyl]amino]phenyl]methyl]amino]iminomethyl]-3-(4-methoxyphenyl)-5-methyl (CAS 917388-14-8) provides a contrast in complexity:

| Property | This compound | CAS 917388-14-8 |

|---|---|---|

| Substituents | Simple (methyl, phenyl) | Complex (dichlorophenyl, methoxyphenyl, imidazolylpropyl) |

| Molecular Weight | ~260 g/mol (estimated) | ~650 g/mol |

| Solubility | Moderate (lipophilic methyl/phenyl groups) | Low (bulky substituents hinder solubility) |

| Target Interaction | Likely shallow binding pockets | Designed for multi-domain targets (e.g., kinases) |

The CAS 917388-14-8 compound’s dichlorophenyl and imidazolylpropyl groups suggest tailored interactions with charged or hydrophobic enzyme pockets, whereas the trimethyl-phenyl analog’s smaller size may favor passive diffusion .

Research Findings and Limitations

- Synthetic Accessibility : this compound’s simpler structure allows easier synthesis compared to CAS 917388-14-8, which requires multi-step functionalization .

- Biological Data Gaps : While imidazole carboxamides like DTIC have well-documented mechanisms, the isoxazole analog lacks robust pharmacological data. Its methyl and phenyl groups may optimize metabolic stability over imidazole-based drugs .

Biological Activity

N,3,5-trimethyl-N-phenyl-4-isoxazolecarboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

This compound features a unique isoxazole structure that contributes to its biological activity. The compound's functional groups, particularly the carboxamide and isoxazole moieties, play crucial roles in its reactivity and interaction with biological targets. The methyl groups enhance the electron-donating properties of the isoxazole ring, influencing its binding affinity to various enzymes and receptors.

Kinase Inhibition

One of the primary biological activities of this compound is its role as a kinase inhibitor . Kinases are enzymes that facilitate phosphorylation processes critical for cellular signaling pathways involved in cancer progression and inflammation. This compound has shown promise in inhibiting specific kinases that are pivotal in tumor growth and survival.

Table 1: Kinase Inhibition Profile

| Kinase Target | Inhibition Type | Reference |

|---|---|---|

| EGFR | Competitive | |

| VEGFR | Non-competitive | |

| PDGFR | Mixed inhibition |

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound may possess anti-inflammatory and analgesic properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that the compound reduced carrageenan-induced paw edema in rats, suggesting significant anti-inflammatory effects .

Study on Anti-inflammatory Effects

A study conducted on Wistar rats evaluated the anti-inflammatory effects of this compound. The results indicated a significant reduction in paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells and lower levels of TNF-α in serum samples .

Cytotoxicity Assessment

In vitro studies using human promyelocytic leukemia cells (HL-60) assessed the cytotoxic effects of this compound. The compound exhibited an IC50 value ranging from 86 to 755 μM across various concentrations. Mechanistic studies revealed that it induced apoptosis through modulation of Bcl-2 family proteins and cell cycle arrest via p21^WAF-1 expression .

Table 2: Cytotoxicity Data

Potential Applications

Given its biological activity profile, this compound holds potential for various therapeutic applications:

- Cancer Therapy : As a kinase inhibitor, it may be developed into a targeted therapy for specific cancers.

- Anti-inflammatory Drugs : Its ability to inhibit pro-inflammatory cytokines suggests potential use in treating chronic inflammatory diseases.

- Analgesics : The analgesic properties could lead to new pain management therapies.

Q & A

Q. What are the established synthetic routes for N,3,5-trimethyl-N-phenyl-4-isoxazolecarboxamide, and what experimental parameters influence yield?

Methodological Answer: Synthesis typically involves cyclization or condensation reactions. For example, carboxamide derivatives are often synthesized using isocyanates or isothiocyanates as intermediates, with solvents like 1,4-dioxane or THF and catalysts such as triethylamine or pyridine . Reaction temperature (e.g., reflux at 90°C) and time (0.75–3 hours) significantly impact yield. Optimization requires systematic variation of solvent polarity, catalyst loading, and stoichiometry. Confirm product purity via HPLC or TLC before proceeding to characterization .

Q. How can spectroscopic techniques (e.g., NMR, MS) be employed to confirm the structural integrity of this compound?

Methodological Answer:

- 1H NMR : Identify aromatic protons (δ 7.2–7.6 ppm for phenyl groups) and methyl groups (δ 1.2–2.5 ppm). The isoxazole ring protons typically appear as a singlet near δ 6.0–6.5 ppm.

- 13C NMR : Confirm carbonyl (C=O) signals at ~165–175 ppm and isoxazole carbons at ~95–110 ppm.

- Mass Spectrometry (MS) : Look for molecular ion peaks matching the exact mass (e.g., m/z 272.3 for C₁₄H₁₆N₂O₂). Fragmentation patterns should align with the loss of methyl or phenyl groups. Always compare with computational predictions (e.g., DFT calculations) .

Q. What solvents and reaction conditions are optimal for recrystallizing this compound to achieve high purity?

Methodological Answer: Polar aprotic solvents like DMF or DCM are effective for dissolving the compound, while gradual cooling in ethanol or acetone/water mixtures promotes crystal formation. Monitor solubility at elevated temperatures (60–80°C) and use slow evaporation for X-ray-quality crystals. Purity is verified via melting point consistency (±1°C deviation) and absence of extraneous peaks in NMR .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

Methodological Answer: Use in situ monitoring (e.g., FTIR or inline NMR) to detect intermediates like isocyanates or thioureas. Adjust stoichiometry to limit excess reagents—e.g., a 1:1.2 molar ratio of amine to isocyanate. Catalytic additives (e.g., iodine in DMF for cyclization) can suppress side reactions. For example, demonstrates >90% yield via controlled triphosgene-mediated isocyanate generation . Post-reaction, employ column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the target compound.

Q. How should researchers resolve contradictions in spectral data when characterizing novel analogs of this compound?

Methodological Answer:

- Contradictory NMR Signals : Repeat experiments under anhydrous conditions to rule out solvent or moisture interference. Use DEPT-135 to distinguish CH₃ groups from CH₂.

- Unexpected MS Fragments : Perform high-resolution MS (HRMS) and compare with isotopic patterns. Computational tools (e.g., MassFrontier) can simulate fragmentation pathways.

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure. For unstable intermediates, use low-temperature crystallography (−100°C) .

Q. What in silico approaches are effective for predicting the bioactivity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or cytochrome P450 enzymes). Validate docking poses with MD simulations (NAMD/GROMACS) over 100 ns.

- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond acceptors. Train datasets should include analogs with known IC₅₀ values against relevant biological targets .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental results in the stability of this compound derivatives?

Methodological Answer: Re-evaluate computational parameters (e.g., solvent model, basis set). For DFT calculations, include dispersion corrections (e.g., D3-BJ) and solvent effects (SMD model). Experimentally, assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and HPLC monitoring. If contradictions persist, consider alternative tautomeric forms or rotameric equilibria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.